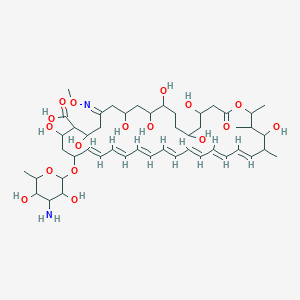![molecular formula C8H6N2O3S B140135 7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one CAS No. 131908-89-9](/img/structure/B140135.png)
7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it suitable for use in several research areas.
Mécanisme D'action
The mechanism of action of 7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Furthermore, studies have shown that this compound can modulate the immune response, which makes it a potential candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one in lab experiments is its unique chemical structure, which makes it suitable for a wide range of applications. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one. One of the potential areas of research is the development of new derivatives of this compound with improved biological activity. Additionally, this compound can be used as a starting material for the synthesis of other compounds with potential biological activity. Furthermore, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique chemical properties and has been found to have antimicrobial, anticancer, and anti-inflammatory properties. It can also be used as a fluorescent probe for the detection of metal ions in biological samples. While there are limitations to its use, the potential applications of this compound make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one involves the reaction of 2-aminobenzoic acid with thioacetic acid followed by nitration. The reaction is carried out under specific conditions to ensure the formation of the desired product. This synthesis method has been optimized and modified to improve the yield and purity of the compound.
Applications De Recherche Scientifique
7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one has been studied extensively for its potential applications in scientific research. This compound has been found to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound has been used as a starting material for the synthesis of other compounds with potential biological activity.
Propriétés
Numéro CAS |
131908-89-9 |
|---|---|
Nom du produit |
7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one |
Formule moléculaire |
C8H6N2O3S |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
7-methyl-5-nitro-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6N2O3S/c1-4-2-5(10(12)13)3-6-7(4)14-8(11)9-6/h2-3H,1H3,(H,9,11) |
Clé InChI |
YOKAMKNZXTUJFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1SC(=O)N2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC2=C1SC(=O)N2)[N+](=O)[O-] |
Synonymes |
2(3H)-Benzothiazolone,7-methyl-5-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



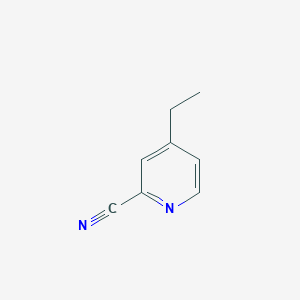
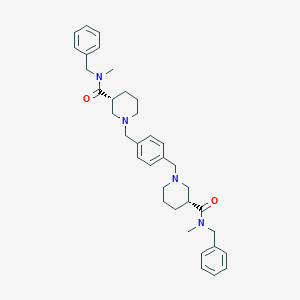
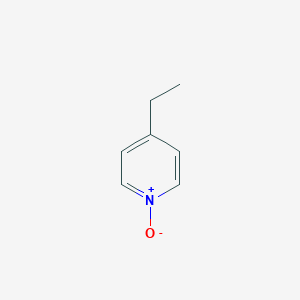
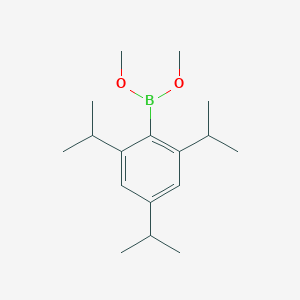
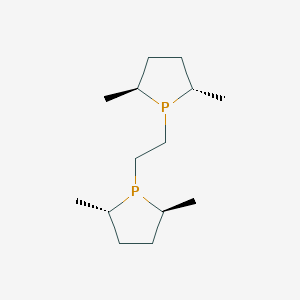
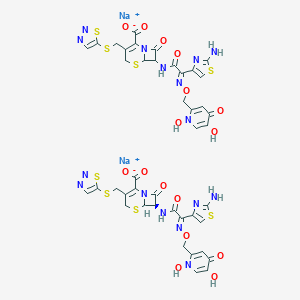

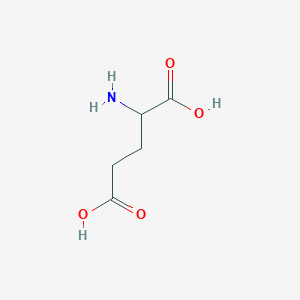
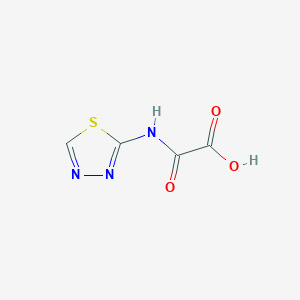
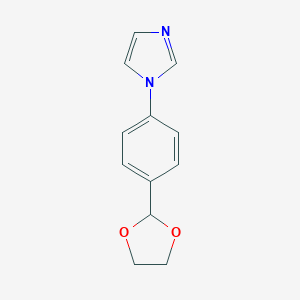
![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)

